![molecular formula C19H17N3O4S B2791938 (5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether CAS No. 477856-99-8](/img/structure/B2791938.png)
(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether
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Description
(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The specific structure of (5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether has been studied for its efficacy against various cancer cell lines. For instance, a study demonstrated that modifications to the oxadiazole ring can enhance the cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
1.2 Neuroprotective Effects
The compound has also shown potential in the treatment of neurodegenerative diseases. Research highlights its role in modulating tau protein aggregation, which is implicated in Alzheimer's disease and other tauopathies. The unique structural features of this compound allow it to interact with tau proteins effectively, potentially preventing their aggregation into neurofibrillary tangles .
Material Science
2.1 Organic Electronics
The incorporation of oxadiazole derivatives into organic electronic materials has gained attention due to their excellent charge transport properties. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that devices fabricated with this compound exhibit improved efficiency and stability compared to traditional materials .
2.2 Photovoltaic Applications
In photovoltaic applications, the compound's electronic properties facilitate effective light absorption and charge separation. Research indicates that incorporating this compound into polymer blends can enhance the overall performance of solar cells by increasing their power conversion efficiency .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring followed by sulfonation and etherification processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound.
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Anticancer | Demonstrated effective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
Study B | Neuroprotection | Inhibited tau aggregation in vitro with a concentration-dependent effect observed at 10 µM. |
Study C | Organic Electronics | Improved charge mobility in OLED devices leading to a 20% increase in brightness compared to control samples. |
Properties
IUPAC Name |
2-methyl-5-[[1-(4-methylphenyl)sulfonylindol-4-yl]oxymethyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-13-6-8-15(9-7-13)27(23,24)22-11-10-16-17(22)4-3-5-18(16)25-12-19-21-20-14(2)26-19/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKQIAWNNYBIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCC4=NN=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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